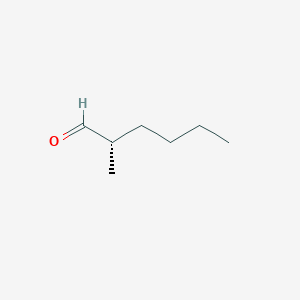

Hexanal, 2-methyl-, (2S)-

Description

Significance of Chiral Aldehydes in Biosynthesis, Ecology, and Applied Sciences

Chiral aldehydes are fundamental to numerous biological and chemical processes. In biosynthesis, these molecules often serve as crucial intermediates in the creation of more complex natural products. nih.gov The stereochemistry of these aldehydes is paramount, as enzymes are highly selective and typically interact with only one enantiomer of a chiral molecule. libretexts.org This specificity is a cornerstone of biochemical reactions, ensuring the correct formation of intricate molecular architectures.

In the realm of ecology, chiral aldehydes play a vital role in chemical communication. Many insects utilize specific enantiomers of volatile aldehydes as pheromones for mating, aggregation, or as alarm signals. rsc.orgnih.gov The specific stereoisomer can be the key to species-specific signaling, preventing cross-attraction between different species. researchgate.net Plants also emit a variety of volatile aldehydes, including chiral ones, which can be involved in defense mechanisms against herbivores or in attracting pollinators. nih.gove-jecoenv.orgrepositorioinstitucional.mx These volatile signals are integral to the complex interactions within ecosystems.

The applications of chiral aldehydes in applied sciences are extensive, particularly in the pharmaceutical and fragrance industries. Enantiomerically pure chiral aldehydes are valuable building blocks in the asymmetric synthesis of complex molecules, including many modern drugs where a specific stereoisomer is responsible for the desired therapeutic effect. libretexts.org In the fragrance and flavor industry, the chirality of an aldehyde can significantly influence its scent and taste profile, with different enantiomers often possessing distinct aromas. nih.gov

Historical Trajectories and Evolution of Research on (2S)-2-Methylhexanal

The study of (2S)-2-Methylhexanal is intrinsically linked to the broader history of research into chiral molecules and insect pheromones. Early investigations into the chemical communication of insects, dating back to the mid-20th century, laid the groundwork for understanding the importance of specific chemical structures in eliciting behavioral responses. nih.gov The development of advanced analytical techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), was a pivotal moment, enabling scientists to identify the minute quantities of volatile compounds used as pheromones.

The concept of chirality in pheromones and the realization that different enantiomers could elicit different biological responses emerged as a significant area of research. For instance, early work on the dermestid beetle pheromone demonstrated that the biological activity was dependent on the specific stereoisomer. nih.gov This highlighted the necessity of enantioselective synthesis to produce specific stereoisomers for biological testing and to confirm the absolute configuration of natural pheromones.

The synthesis of chiral aldehydes, such as (2S)-2-Methylhexanal, has evolved significantly. Early methods often relied on the resolution of racemic mixtures or the use of chiral starting materials from natural sources. A landmark in the synthesis of chiral aldehydes was the development of "Garner's aldehyde" in the 1980s, a versatile chiral building block derived from serine that has been instrumental in the synthesis of numerous natural products. nih.govbeilstein-journals.orgd-nb.info Over the years, more sophisticated methods for asymmetric synthesis have been developed, including the use of chiral catalysts and auxiliaries, allowing for the highly selective production of specific enantiomers like (2S)-2-Methylhexanal. sioc-journal.cnresearchgate.net These advancements have been crucial for obtaining the pure enantiomers needed to study their specific biological roles.

Contemporary Research Paradigms and Prospective Avenues for (2S)-2-Methylhexanal Studies

Modern research on (2S)-2-Methylhexanal continues to build upon this historical foundation, with a strong focus on its enantioselective synthesis and its precise biological functions. Current synthetic strategies aim for greater efficiency and stereoselectivity, often employing novel catalytic systems. nih.gov The development of methods that can produce this and other chiral aldehydes with high enantiomeric purity is critical for their application in the synthesis of complex target molecules, such as pharmaceuticals and biologically active natural products. chemicalbook.com

In the field of chemical ecology, contemporary studies are moving beyond simple identification of pheromones to understanding the nuances of their biosynthesis and perception by insects. Research is exploring the enzymatic pathways that lead to the production of specific enantiomers of methyl-branched aldehydes in insects. rsc.orgdtu.dk There is also growing interest in the role of volatile compounds like (2S)-2-Methylhexanal in mediating interactions between plants and insects, where they may act as attractants, repellents, or signaling molecules in more complex ecological webs. nih.govrepositorioinstitucional.mx

Prospective avenues for research on (2S)-2-Methylhexanal are diverse. In applied science, the demand for enantiomerically pure chiral building blocks remains high, driving the development of even more efficient and sustainable synthetic methods. organic-chemistry.org A deeper understanding of its role in insect communication could lead to the development of highly specific and environmentally friendly pest management strategies. nih.gov Furthermore, exploring its presence and function in different plant species could uncover new roles in plant defense and communication, potentially leading to novel approaches in agriculture. nih.gov Future research will likely involve interdisciplinary approaches, combining advanced synthetic chemistry, sophisticated analytical techniques, and detailed biological assays to fully elucidate the significance of this specific chiral volatile compound.

| Property | Value | Source |

| Molecular Formula | C7H14O | nih.govfda.gov |

| Molecular Weight | 114.19 g/mol | nih.govfda.gov |

| CAS Number | 66875-71-6 | sigmaaldrich.com |

| Appearance | Liquid (at standard conditions) | nih.gov |

| Chirality | (S)-enantiomer | fda.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVGMUDWABJNRC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66875-71-6 | |

| Record name | 2-Methylhexanal, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066875716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLHEXANAL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2UHT6RBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymology of 2s 2 Methylhexanal in Biological Systems

Precursor Identification and Elucidation of Initial Metabolic Steps

The biosynthetic journey to (2S)-2-methylhexanal commences with the branched-chain amino acid L-isoleucine. This essential amino acid serves as the primary precursor, undergoing a series of metabolic transformations initiated by transamination. This initial step is critical as it sets the stereochemical foundation for the final product.

The catabolism of L-isoleucine begins with the removal of its α-amino group, a reaction catalyzed by a branched-chain aminotransferase (BCAT). This enzymatic transamination converts L-isoleucine into its corresponding α-keto acid, (+)-(S)-3-methyl-2-oxopentanoate. Crucially, the stereocenter at the third carbon of the keto acid, which will become the second carbon in the final aldehyde, retains the (S)-configuration from the parent amino acid. This preservation of stereochemistry is a pivotal aspect of the pathway leading to the specific (2S)-enantiomer of 2-methylhexanal (B3058890). While the common isoleucine catabolic pathway leads to acetyl-CoA and propionyl-CoA, an alternative route is hypothesized for the formation of a C6 aldehyde, likely involving a precursor derived from a less common, longer-chain branched amino acid or a modification of the isoleucine catabolic intermediate.

Enzymatic Catalysis in (2S)-2-Methylhexanal Formation

The conversion of the α-keto acid intermediate to the final aldehyde product is orchestrated by a specific class of enzymes that exhibit remarkable control over the chemical transformation and the stereochemical outcome.

Characterization of Aldehyde-Generating Enzymes

The key enzymatic step in the formation of 2-methylhexanal is the decarboxylation of the α-keto acid precursor. This reaction is catalyzed by an α-keto acid decarboxylase (KDC), a thiamine (B1217682) pyrophosphate (ThDP)-dependent enzyme. These enzymes are known to convert α-keto acids into their corresponding aldehydes by removing the carboxyl group as carbon dioxide. In the context of branched-chain aldehydes, enzymes such as the branched-chain α-keto acid decarboxylase (KdcA) from Lactococcus lactis are well-characterized for their role in flavor development in fermented foods. While KdcA is known to act on the α-keto acids derived from valine, leucine, and isoleucine, its specificity towards a C6 branched-chain α-keto acid precursor for 2-methylhexanal is an area of ongoing research.

Stereochemical Control and Enantioselectivity of Biosynthetic Enzymes

The production of the specific (2S)-enantiomer of 2-methylhexanal is a testament to the high degree of stereochemical control exerted by the biosynthetic enzymes. The enantioselectivity of this pathway is primarily established during the initial transamination of L-isoleucine, which yields (+)-(S)-3-methyl-2-oxopentanoate.

The subsequent decarboxylation step, catalyzed by the α-keto acid decarboxylase, must proceed without racemization of the chiral center to yield (2S)-2-methylhexanal. While the stereospecificity of various decarboxylases has been studied, particularly in the context of producing chiral α-hydroxy ketones through carboligation reactions, the specific enantioselectivity of the decarboxylase involved in (2S)-2-methylhexanal synthesis requires further detailed characterization. The structural features of the enzyme's active site are believed to play a crucial role in orienting the substrate in a way that ensures the retention of the (S)-configuration during the decarboxylation process.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The biosynthesis of (2S)-2-methylhexanal is a tightly regulated process, ensuring that its production is coordinated with the metabolic state of the organism. This regulation occurs at both the transcriptional and post-translational levels.

In many bacteria, the expression of genes involved in branched-chain amino acid catabolism is controlled by global transcriptional regulators. For instance, in Gram-positive bacteria, the regulator CodY is known to repress the transcription of genes encoding enzymes like branched-chain aminotransferases (e.g., bcaT) and α-keto acid decarboxylases (e.g., kdcA) in response to the intracellular concentration of branched-chain amino acids. This ensures that the production of branched-chain aldehydes is linked to the availability of their precursors.

Post-translational modifications of the key enzymes can also modulate their activity. For example, the activity of the branched-chain α-keto acid dehydrogenase complex, which can compete for the same α-keto acid substrates, is often regulated by phosphorylation and dephosphorylation cycles, as well as by allosteric effectors. These regulatory mechanisms allow for rapid adjustments in the metabolic flux towards aldehyde formation in response to changing cellular conditions.

Comparative Analysis of Biosynthetic Routes Across Diverse Organisms

The formation of branched-chain aldehydes, including 2-methylhexanal, is observed in a wide range of organisms, from bacteria and yeast to plants. While the fundamental enzymatic steps of transamination and decarboxylation are conserved, the specific enzymes and regulatory networks can vary significantly.

In microorganisms like Lactococcus lactis and other lactic acid bacteria, the production of these aldehydes is a key contributor to the characteristic flavors of fermented dairy products. In these organisms, the Ehrlich pathway is the primary route for the conversion of branched-chain amino acids to their corresponding aldehydes and alcohols.

In plants, branched-chain aldehydes are important volatile compounds that contribute to the aroma of fruits and flowers and can also be involved in defense mechanisms. The biosynthetic pathways in plants are thought to be similar to those in microorganisms, involving aminotransferases and decarboxylases, although the specific enzymes and their subcellular localization may differ.

Comparative genomic and metabolomic studies are beginning to unravel the diversity of these pathways across different species. This comparative approach is crucial for understanding the evolution of these metabolic routes and for harnessing their potential in various biotechnological applications, such as the production of natural flavors and fragrances.

Ecological and Biological Functions of 2s 2 Methylhexanal

Role as a Plant Volatile in Ecological Interactions

Volatile organic compounds (VOCs) are crucial for plant communication with their environment, mediating interactions with herbivores, pathogens, and beneficial organisms. nih.gov These signals can trigger defense mechanisms in neighboring plants or attract natural enemies of herbivores. uky.edusciencedaily.com

Involvement in Plant Defense Signaling Against Herbivores

Currently, there is a lack of specific scientific literature documenting the role of (2S)-2-Methylhexanal as a plant volatile involved in defense signaling against herbivores. Plants are known to release a variety of VOCs, including aldehydes, in response to herbivore damage, which can act as signals to prime defenses in undamaged parts of the plant or in neighboring plants. uky.edu However, the specific emission of (2S)-2-Methylhexanal in this context has not been reported.

Mediation of Plant-Microbe and Plant-Pathogen Communication

The chemical dialogue between plants and microbes, which occurs largely in the rhizosphere, is critical for plant health, nutrient acquisition, and disease resistance. nih.govresearchgate.net Plants release a complex mixture of root exudates that shape the microbial community around them. elifesciences.org While various compounds have been identified as key signaling molecules in these interactions, there is currently no available research that specifically implicates (2S)-2-Methylhexanal in the mediation of plant-microbe or plant-pathogen communication.

Influence on Pollinator and Disperser Behavior

Floral scents, composed of a diverse array of VOCs, are vital for attracting pollinators. nih.gov These chemical cues guide insects and other animals to flowers, facilitating pollination. scielo.br Despite the importance of aldehydes in some floral scent bouquets, there is no specific evidence in the current scientific literature to suggest that (2S)-2-Methylhexanal plays a role in influencing the behavior of pollinators or seed dispersers.

Contribution to Interspecific Chemical Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. plantprotection.plresearchgate.net Research indicates that 2-methylhexanal (B3058890), among other short-chain aldehydes, functions as a semiochemical in the insect world, particularly within the order Heteroptera (true bugs).

Function as an Insect Semiochemical (e.g., Pervasive Component)

While specific research on the (2S)- isomer is scarce, related aldehydes are well-documented as key components of insect pheromones, especially alarm pheromones. nih.gov In many species of Heteroptera, aldehydes are released from scent glands when the insect is threatened, triggering dispersal or other defensive behaviors in nearby conspecifics. For example, compounds like (E)-2-hexenal and (E)-2-octenal are major components of the alarm pheromone of the common bed bug, Cimex lectularius. These aldehydes can elicit different behaviors depending on their concentration, acting as an attractant at low levels and a repellent or alarm signal at high levels. The structural similarity of 2-methylhexanal suggests it may have a similar function in some insect species, although its precise role and the importance of its stereochemistry are not yet fully understood.

Table 1: Examples of Aldehyde Semiochemicals in Heteroptera

| Compound | Insect Species | Gland Source | Behavioral Response |

| (E)-2-Hexenal | Cimex lectularius (Bed Bug) | Metathoracic scent glands | Alarm, Repellence (high conc.), Attraction (low conc.) |

| (E)-2-Octenal | Cimex lectularius (Bed Bug) | Metathoracic scent glands | Alarm, Repellence (high conc.), Attraction (low conc.) |

| 4-oxo-(E)-2-Hexenal | Cimex lectularius (Nymphs) | Dorsal abdominal glands | Nymphal alarm/protection |

Modulation of Olfactory Receptor Responses in Arthropods

For a semiochemical to elicit a behavioral response, it must be detected by the organism's olfactory system. This detection is mediated by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons, which are typically housed in sensilla on the antennae. nih.govnih.gov The interaction between a volatile chemical and an OR triggers a neural signal that is processed by the brain, leading to a behavioral output. ijbs.com

Aldehydes, including hexanal (B45976) and its derivatives, are known to be potent activators of specific ORs in various insect species. ijbs.comresearchgate.net Studies on locusts and bed bugs have shown that their olfactory systems are highly sensitive to aldehydes, which are often associated with host plants or are components of their own pheromonal communication. ijbs.com Given that 2-methylhexanal functions as a semiochemical, it invariably modulates olfactory receptor responses in the arthropods that use it for communication. The specific ORs that detect (2S)-2-Methylhexanal and the precise neural pathways it activates remain an area for future research. The stereospecificity of insect ORs is a well-known phenomenon, suggesting that the (2S)- and (2R)- enantiomers of 2-methylhexanal could elicit different neuronal and behavioral responses.

Volatile Emission Profiles in Response to Biotic and Abiotic Stressors

General plant stress responses typically involve the release of a complex blend of volatile organic compounds (VOCs). Biotic stressors, such as herbivory and pathogen attacks, trigger the rapid release of GLVs through the lipoxygenase (LOX) pathway. This pathway is activated by tissue damage, leading to the production of various aldehydes and alcohols, which can act as defense signals or deterrents. Similarly, abiotic stressors like drought, extreme temperatures, and high light intensity are known to induce the emission of VOCs as part of the plant's physiological and protective response.

However, without specific studies on (2S)-2-methylhexanal, it is not possible to provide detailed research findings or data tables on its emission profiles under these conditions. Research in the field of chemical ecology and plant physiology continues to identify and quantify the vast array of volatiles emitted by organisms, and future studies may elucidate the specific role, if any, of (2S)-2-methylhexanal in stress responses.

Formation Mechanisms of 2s 2 Methylhexanal in Ex Vivo and Non Biological Systems

Lipid Peroxidation and Degradation Pathways

Lipid peroxidation is a major pathway for the formation of aldehydes, including branched-chain variants like 2-methylhexanal (B3058890). This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), initiated by reactive oxygen species (ROS). gsartor.org The formation of 2-methylhexanal via this route presupposes the presence of specific branched-chain fatty acid precursors within the lipid matrix.

The fundamental mechanism of lipid peroxidation begins with the abstraction of a hydrogen atom from a carbon adjacent to a double bond, forming a lipid radical. mdpi.com This radical reacts with molecular oxygen to create a peroxyl radical, which can then abstract a hydrogen from another lipid molecule, propagating a chain reaction and forming a lipid hydroperoxide (LOOH). gsartor.org The decomposition of these unstable hydroperoxides, often catalyzed by metal ions, leads to the cleavage of the carbon chain, yielding a variety of volatile products, including aldehydes.

For 2-methylhexanal to be formed, the precursor fatty acid must contain a methyl branch at an appropriate position. While not as common as straight-chain fatty acids, branched-chain fatty acids do exist in nature. The oxidative cleavage of a hypothetical unsaturated fatty acid, such as 4-methyloctadec-9-enoic acid, at the double bond could theoretically yield 2-methylhexanal as one of the fragmentation products. The precise location of the double bond and the methyl branch is critical for the formation of this specific aldehyde.

The initiation of lipid peroxidation can occur through two primary mechanisms: enzymatic and non-enzymatic.

Enzymatic Lipoxygenases (LOXs): Lipoxygenases are a family of enzymes that catalyze the dioxygenation of PUFAs, introducing oxygen with high regio- and stereospecificity. nih.gov This controlled peroxidation process leads to the formation of specific hydroperoxides. nih.gov Subsequent cleavage of these enzymatically-formed hydroperoxides by hydroperoxide lyase enzymes can generate specific aldehydes. The formation of a specific stereoisomer, such as (2S)-2-methylhexanal, is more plausible through an enzymatic pathway, as the enzyme's active site can dictate the stereochemical outcome of the reaction. nih.gov

Non-Enzymatic Radical Mechanisms: In the absence of enzymes, lipid peroxidation is initiated by free radicals (e.g., hydroxyl radical, •OH) that indiscriminately abstract hydrogen atoms from PUFAs. mdpi.com This process, known as autoxidation, is not stereospecific and typically results in a complex mixture of hydroperoxide isomers. nih.gov The subsequent cleavage of these hydroperoxides generates a wide array of aldehydes and other volatile compounds. Formation of 2-methylhexanal through this pathway would likely produce a racemic mixture of both (2S)- and (2R)-enantiomers, rather than being specific to the (2S)- form.

| Mechanism | Key Features | Stereochemical Outcome | Typical Initiator |

|---|---|---|---|

| Enzymatic | Catalyzed by Lipoxygenase (LOX) and Hydroperoxide Lyase; High regio- and stereospecificity. | Potentially stereospecific (e.g., leading to (2S)-2-methylhexanal). nih.gov | Enzyme active site. |

| Non-Enzymatic (Autoxidation) | Free-radical chain reaction; Low specificity. | Typically non-stereospecific, leading to a racemic mixture. nih.gov | Reactive Oxygen Species (ROS), Metal Ions. |

The rate of non-enzymatic lipid peroxidation and subsequent aldehyde formation is significantly influenced by environmental factors.

Oxygen: Molecular oxygen is a crucial reactant in the propagation step of the radical chain reaction. Higher concentrations of oxygen can increase the rate of peroxidation, leading to accelerated formation of hydroperoxides and their degradation products, including 2-methylhexanal.

Light: Exposure to ultraviolet (UV) light can promote lipid peroxidation by generating free radicals through photosensitized reactions. Light provides the energy to initiate the homolytic cleavage of bonds, creating initiators for the radical chain reaction, thereby increasing the kinetics of aldehyde formation.

Thermal Degradation and Chemical Reaction Byproducts

Thermal processing of materials containing amino acids and reducing sugars, such as food, can generate a wide range of flavor and aroma compounds through the Maillard reaction. A key subsidiary reaction within this pathway is the Strecker degradation, which is a significant source of branched-chain aldehydes. nih.govbrewingforward.com

The Strecker degradation involves the interaction of an α-amino acid with a dicarbonyl compound (an intermediate of the Maillard reaction). brewingforward.com This reaction leads to the conversion of the amino acid into an aldehyde with one less carbon atom, along with the formation of an aminoketone, carbon dioxide, and ammonia. brewingforward.commasterorganicchemistry.com

The formation of specific branched-chain aldehydes is directly linked to the structure of the precursor amino acid. It is well-established that isoleucine, leucine, and valine are the precursors to 2-methylbutanal, 3-methylbutanal, and 2-methylpropanal, respectively. nih.gov By analogy, the formation of 2-methylhexanal can be proposed to occur via the Strecker degradation of a higher, non-proteinogenic amino acid with a similar structure to isoleucine, such as 2-amino-3-methylheptanoic acid.

| Precursor Amino Acid | Resulting Strecker Aldehyde |

|---|---|

| Valine | 2-Methylpropanal nih.gov |

| Isoleucine | 2-Methylbutanal nih.gov |

| Leucine | 3-Methylbutanal nih.gov |

| 2-Amino-3-methylheptanoic acid (Proposed) | 2-Methylhexanal |

Matrix Effects on the Stereochemical Outcome of Formation

The stereochemical configuration of 2-methylhexanal, specifically the prevalence of the (2S)- enantiomer, is highly dependent on the formation mechanism and the surrounding chemical environment, or matrix.

The formation of an enantiomerically enriched product like (2S)-2-methylhexanal strongly suggests a stereospecific formation pathway. Enzymatic reactions, such as those catalyzed by lipoxygenases or microbial enzymes during fermentation, are the most probable routes for producing a specific stereoisomer. nih.gov The chiral environment of an enzyme's active site can orient the precursor molecule in a way that leads to the formation of one enantiomer over the other.

In contrast, non-enzymatic chemical pathways, such as autoxidation and the Strecker degradation, are generally not stereoselective. The Strecker degradation of a chiral L-amino acid typically involves the formation of an imine intermediate, which can lead to racemization at the α-carbon. wikipedia.org Therefore, this pathway would be expected to produce a nearly 1:1 mixture of (2S)- and (2R)-2-methylhexanal.

The physical and chemical properties of the matrix can also exert some influence. Factors such as pH, water activity, and the presence of other chiral molecules can affect reaction rates and pathways. core.ac.uk For example, reactions occurring in an ordered system, such as a lipid bilayer or in a solid or semi-solid food matrix, might experience steric hindrance that could slightly favor one stereochemical outcome over another, although this effect is generally weak compared to enzymatic control. Therefore, the detection of predominantly (2S)-2-methylhexanal in a sample is a strong indicator of a biological or enzymatic origin.

Advanced Analytical Methodologies for the Characterization of 2s 2 Methylhexanal

Chiral Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. When coupled with Mass Spectrometry (MS), it provides both separation and structural identification, making it a definitive tool for the analysis of (2S)-2-Methylhexanal. The success of this technique hinges on the creation of a chiral environment, most commonly achieved through the use of a chiral stationary phase (CSP). nih.govgcms.cz

The core of chiral GC is the column's stationary phase, which selectively interacts with enantiomers to form transient, diastereomeric complexes, leading to different retention times. bgb-analytik.com For volatile aldehydes like 2-methylhexanal (B3058890), derivatized cyclodextrins are the most widely utilized CSPs. gcms.czuta.edu

Cyclodextrins are cyclic oligosaccharides that have a toroidal shape, creating a chiral cavity. Enantiomers can fit differently into this "chiral bucket" structure, leading to separation. phenomenex.blog The selectivity of these phases can be fine-tuned by modifying the cyclodextrin with various functional groups. A common example is the permethylated derivative of beta-cyclodextrin. gcms.cz For complex separations, dual-column configurations, combining a chiral column with a non-chiral one, can be employed to achieve optimized resolution. epa.gov

The development of new CSPs focuses on enhancing thermal stability, increasing enantioselectivity for a broader range of compounds, and ensuring column longevity. gcms.cz Optimization of a chiral GC method involves careful selection of the CSP and methodical adjustment of operational parameters such as oven temperature programming, carrier gas flow rate, and injection technique to maximize resolution.

| Chiral Stationary Phase (CSP) Type | Common Derivatives | Separation Principle | Typical Analytes |

| Cyclodextrin-based | Heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin, Permethylated β-cyclodextrin | Inclusion complexation within the chiral cavity | Volatile enantiomers, including aldehydes, ketones, and esters |

| Chiral Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane | Hydrogen bonding, dipole-dipole interactions | Amino acids, alcohols, diols |

This table summarizes common chiral stationary phases used in Gas Chromatography for enantiomeric separation.

Derivatization is a chemical modification process that can be used to improve the analytical properties of a compound. mdpi.com In the context of chiral analysis, derivatization involves reacting the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard, non-chiral GC column.

For an aldehyde like 2-methylhexanal, a common derivatization strategy involves reaction with a chiral amine or hydrazine to form a diastereomeric imine or hydrazone. Alternatively, derivatization can be used to enhance the volatility or thermal stability of the analyte or to improve its interaction with a specific CSP. For instance, aldehydes can be converted to oximes using agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, which improves chromatographic behavior and detection sensitivity in MS. nih.gov This single-step process of extraction, concentration, and derivatization provides a rapid and efficient approach for analyzing aldehydes in complex matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailed structural elucidation. longdom.org While standard NMR spectra of enantiomers are identical, the use of chiral auxiliary agents can induce diastereomeric environments, making the nuclei of the two enantiomers chemically non-equivalent and thus distinguishable. google.comwordpress.com

Chiral Solvating Agents (CSAs) and Chiral Lanthanide Shift Reagents (CLSRs) are two primary classes of auxiliaries used for enantiomeric discrimination by NMR. google.com

Chiral Solvating Agents (CSAs): These are optically pure compounds that form rapidly exchanging, diastereomeric complexes (solvates) with the enantiomers of the analyte in solution. semmelweis.hu This association leads to small but measurable differences in the chemical shifts (Δδ) of the corresponding protons or other nuclei in the two enantiomers. The magnitude of this difference allows for the quantification of enantiomeric excess. Examples of CSAs include chiral acids, alcohols, and amines. semmelweis.humst.edu The formation of these complexes relies on intermolecular interactions like hydrogen bonding or ion pairing. nih.gov

Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes (e.g., of Europium or Praseodymium) with chiral ligands. They coordinate to Lewis basic sites in the analyte molecule, such as the oxygen atom of the aldehyde group in 2-methylhexanal. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of nearby nuclei, and the diastereomeric nature of the complex results in different shifts for each enantiomer.

| Chiral Auxiliary | Mechanism | Typical Chemical Shift Difference (Δδ) in ¹H NMR | Example |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric solvates through non-covalent interactions. semmelweis.hu | 0.004–0.086 ppm semmelweis.hu | α-(Nonafluoro-tert-butoxy)carboxylic acids semmelweis.hu |

| Chiral Lanthanide Shift Reagents (CLSRs) | Formation of diastereomeric coordination complexes, inducing paramagnetic shifts. google.com | Can be significantly larger than with CSAs | Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) |

This table provides an overview of chiral auxiliaries used in NMR spectroscopy for stereochemical assignment.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.org For 2-methylhexanal, a COSY spectrum would show correlations between the aldehyde proton (CHO), the proton at C2, the methyl protons at C2, and the protons along the butyl chain, confirming the C-C bond network.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. It is invaluable for assigning the ¹H and ¹³C signals unambiguously.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which helps to piece together different fragments of the molecule and confirm the positions of functional groups.

By using a combination of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the 2-methylhexanal structure can be achieved, providing a solid foundation for subsequent stereochemical analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used technique for the separation and quantification of enantiomers in both analytical and preparative scales. sci-hub.boxresearchgate.net The separation mechanism relies on the differential interaction of enantiomers with the CSP, leading to the formation of transient diastereomeric complexes with different stabilities. bgb-analytik.comphenomenex.blog

The development of a chiral HPLC method for (2S)-2-Methylhexanal would involve screening a variety of CSPs and mobile phase compositions. nih.gov The most successful and versatile CSPs are based on polysaccharide derivatives. nih.govchromatographyonline.com

Polysaccharide-based CSPs: These phases consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support. nih.govnih.govnih.gov They offer broad enantioselectivity and can be used in different modes, including normal phase, reversed phase, and polar organic mode, providing great flexibility in method development. phenomenex.blogmdpi.com The chiral recognition mechanism is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.

Other CSPs: Other types of CSPs include Pirkle-type (π-acid/π-base), cyclodextrin-based, and protein-based phases, each with its own specific range of applications and interaction mechanisms. phenomenex.blog

Method development is often a screening process where a small library of columns with different selectivities is tested with various mobile phases. bgb-analytik.com For an aldehyde like 2-methylhexanal, normal phase chromatography using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol) on a polysaccharide-based CSP would be a logical starting point. mdpi.com

| Chiral Stationary Phase (CSP) Type | Common Derivatives/Selectors | Primary Interaction Mechanisms | Typical Mobile Phase Modes |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric inclusion phenomenex.blog | Normal Phase, Reversed Phase, Polar Organic |

| Pirkle-type (π-complex) | Dinitobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Normal Phase |

| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Inclusion complexation nih.govhplc.eu | Reversed Phase, Polar Organic |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, steric repulsion | Reversed Phase, Polar Organic, HILIC |

This table outlines the major types of Chiral Stationary Phases used in HPLC, their interaction mechanisms, and common operational modes.

Emerging Spectroscopic and Sensor Technologies for Enantioselective Detection

The selective identification and quantification of specific enantiomers of volatile organic compounds (VOCs) are critical in fields ranging from fragrance and food science to environmental monitoring and diagnostics. For (2S)-2-Methylhexanal, a chiral aldehyde, distinguishing it from its (2R) counterpart is essential for understanding its biological activity and sensory properties. Traditional chiral separation methods, while effective, can be time-consuming and require extensive sample preparation pharmafocuseurope.com. Consequently, research has intensified on developing rapid, sensitive, and highly selective analytical methodologies. This section explores the emerging spectroscopic and sensor technologies poised to revolutionize the enantioselective detection of chiral molecules like (2S)-2-Methylhexanal.

Vibrational Chiroptical Spectroscopy

Vibrational chiroptical spectroscopy techniques offer detailed structural information, including the absolute configuration of chiral molecules, by probing the differential response of enantiomers to polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, providing a unique spectral fingerprint for each enantiomer. chemrxiv.org VCD has been effectively used to elucidate the stereochemistry and conformation of a variety of synthetic and natural molecules. thieme-connect.de Functional groups with distinct IR absorptions, such as the carbonyl group in (2S)-2-Methylhexanal, often produce strong VCD signals that can be correlated with the stereochemistry of nearby chiral centers. thieme-connect.de Although traditionally used for molecules in solution, recent advancements have extended VCD to solid-state analysis, broadening its applicability in pharmaceutical and material science. chemrxiv.org The application of VCD could provide an unambiguous determination of the absolute configuration of 2-methylhexanal by comparing the experimental spectrum of an enantiomerically enriched sample to quantum chemical predictions. rsc.org

Raman Optical Activity (ROA): ROA is a complementary technique to VCD that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.orgresearchgate.net As a form of vibrational spectroscopy, ROA provides detailed information about the structure and conformational behavior of chiral molecules in solution. wikipedia.orgresearchgate.net Its sensitivity to chirality makes it a powerful tool for determining the absolute configuration of organic compounds and for studying biomolecular structures. wikipedia.orgrsc.org The entire vibrational spectrum provides a rich source of data, allowing for a comprehensive analysis of a molecule's stereochemistry. researchgate.net For (2S)-2-Methylhexanal, ROA could be employed to investigate its conformational dynamics in different solvent environments, providing insights that are inaccessible by non-chiral spectroscopic methods. While ROA signals are inherently weak, advancements in instrumentation and techniques like surface-enhanced Raman optical activity (SEROA) are increasing sensitivity, making the analysis of low-concentration samples more feasible. researchgate.netnih.gov

Table 1: Comparison of Emerging Spectroscopic Techniques

| Feature | Vibrational Circular Dichroism (VCD) | Raman Optical Activity (ROA) |

| Principle | Differential absorption of left and right circularly polarized infrared light. chemrxiv.org | Differential intensity of Raman scattering of left and right circularly polarized light. wikipedia.orgresearchgate.net |

| Primary Application | Determination of absolute configuration and conformation of chiral molecules. chemrxiv.orgnih.gov | Probing biomolecular structure and stereochemistry of chiral molecules in solution. wikipedia.org |

| Phase | Solution, and increasingly, solid-state. chemrxiv.org | Primarily solution phase. rsc.org |

| Key Advantage | High sensitivity to molecular conformation and absolute structure. chemrxiv.org | Provides rich structural and conformational information; applicable in aqueous solutions. wikipedia.orgresearchgate.net |

| Limitation | Can be challenging for molecules without strong IR chromophores. | Signals are typically weak, requiring sensitive instrumentation. nih.gov |

Advanced Sensor Technologies

Sensor-based technologies offer the potential for real-time, portable, and cost-effective enantioselective detection, moving beyond traditional laboratory-based instrumentation.

Chiral Biosensors: These devices integrate a biological recognition element (such as an enzyme, antibody, or aptamer) with a signal transducer to achieve highly selective detection of a target enantiomer. pharmafocuseurope.com The inherent stereospecificity of biological macromolecules allows them to bind preferentially to one enantiomer over the other, generating a measurable signal (e.g., electrochemical, optical, or mass-based). pharmafocuseurope.com Chiral biosensors are gaining traction in pharmaceutical analysis for their ability to provide rapid and cost-effective enantioselective detection, which is crucial for ensuring drug safety and efficacy. pharmafocuseurope.com For a volatile compound like (2S)-2-Methylhexanal, a biosensor could be developed using olfactory receptors or enzymes that specifically interact with the S-enantiomer, enabling its detection in complex mixtures.

Chemosensors and Sensor Arrays: Chemosensors for chiral recognition typically involve a chiral selector (a host molecule) that interacts differently with the two enantiomers of a guest molecule, leading to a change in an optical or electrochemical signal. Supramolecular systems are often employed as the core of these sensors, designed to recognize enantiomers through specific host-guest interactions. mdpi.combohrium.com

An increasingly powerful approach is the use of sensor arrays, often referred to as "electronic noses" (e-noses). mdpi.comnih.gov An e-nose consists of an array of cross-reactive, broadly selective gas sensors. nih.gov While individual sensors may not be perfectly selective, the combined response pattern, or "fingerprint," generated by the array can be used to identify and distinguish between different volatile compounds, including enantiomers. mdpi.comnih.gov By incorporating both chiral and achiral sensors into the array, the system's ability to discriminate between enantiomers can be significantly enhanced. mdpi.com The data from the sensor array is then analyzed using pattern recognition algorithms, such as principal component analysis (PCA), to classify the analytes. nih.govmdpi.com Recent research has focused on novel materials for these sensors, including metal-organic frameworks (MOFs), chiral liquid crystals, and various nanomaterials, to improve sensitivity and selectivity for VOCs. aip.orgtechnion.ac.ilaip.orgnih.gov Such an e-nose could be trained to specifically recognize the unique fingerprint of (2S)-2-Methylhexanal.

Table 2: Overview of Emerging Sensor Technologies

| Technology | Principle of Enantioselection | Potential Application for (2S)-2-Methylhexanal | Key Advantages |

| Chiral Biosensors | Specific binding of a biological recognition element (e.g., enzyme, antibody) to one enantiomer. pharmafocuseurope.com | Real-time monitoring in food production or environmental sensing using specific olfactory receptors. | High selectivity and sensitivity, potential for real-time analysis. pharmafocuseurope.com |

| Chiral Chemosensors | Differential host-guest interaction between a chiral selector and the enantiomers. mdpi.com | Selective detection in flavor and fragrance analysis. | Can be tailored for specific molecules, offers optical or electrochemical readout. mdpi.com |

| Electronic Nose (E-Nose) | Pattern recognition of responses from a sensor array exposed to the volatile compound. mdpi.comnih.gov | Quality control in the food and fragrance industry by identifying its unique "fingerprint." | Rapid analysis, non-destructive, can analyze complex mixtures. mdpi.com |

Stereoselective Synthesis and Biotechnological Production of 2s 2 Methylhexanal

Chemoenzymatic and Biocatalytic Approaches

The synthesis of enantiomerically pure compounds like (2S)-2-Methylhexanal is of significant interest, and chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. nih.gov These approaches leverage the catalytic power of enzymes to perform specific chemical transformations with high precision. mdpi.com The combination of enzymatic steps with chemical reactions, known as chemoenzymatic synthesis, expands the range of accessible molecules and process efficiencies. sigmaaldrich.com

Enzyme Discovery and Engineering for Aldehyde Synthesis

The foundation of effective biocatalysis lies in the discovery and optimization of suitable enzymes. sigmaaldrich.com The synthesis of aldehydes can be achieved through various enzymatic reactions, and research has identified several key enzyme classes. mdpi.com Carboxylic acid reductases (CARs), for instance, have gained prominence for their ability to reduce carboxylic acids directly to aldehydes, a previously challenging transformation. mdpi.com Other important enzymes include α-dioxygenases (α-DOX), which produce C(n-1) aldehydes from fatty acids, and pyruvate decarboxylases (PDC), which convert α-keto acids into aldehydes. mdpi.com

Once a candidate enzyme is identified, protein engineering techniques are often employed to enhance its properties for industrial applications. Advances in this field allow for the custom tailoring of enzyme functions to improve efficiency, stability, and substrate specificity. princeton.edu Engineering strategies have been successfully applied to various enzymes, including deoxyribose-5-phosphate aldolases (DERAs), to improve their applicability in the synthesis of complex molecules. rsc.org These efforts have provided a solid foundation for the microbial synthesis of aldehydes, which presents an attractive alternative to plant extraction or chemical synthesis. acs.orgacs.org The discovery of novel biocatalysts and their subsequent engineering significantly expands the scope of transformations available for producing valuable chemicals like chiral aldehydes. sigmaaldrich.com

Table 1: Key Enzyme Classes in Biocatalytic Aldehyde Synthesis

| Enzyme Class | Reaction Catalyzed | Substrate Example | Product Example |

|---|---|---|---|

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid → Aldehyde | Hexanoic Acid | Hexanal (B45976) |

| Alcohol Dehydrogenase (ADH) / Oxidase (AOx) | Alcohol → Aldehyde | 2-Methylhexanol | 2-Methylhexanal (B3058890) |

| α-Dioxygenase (α-DOX) | Cn Fatty Acid → Cn-1 Aldehyde | Heptanoic Acid | Hexanal |

| Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxide → Aldehyde | 13-Hydroperoxy-linolenic acid | Hexenals |

| Pyruvate Decarboxylase (PDC) | α-Keto Acid → Aldehyde | Pyruvate | Acetaldehyde |

Substrate Versatility and Enantiocontrol in Biotransformations

A key advantage of biocatalysis is the inherent stereoselectivity of enzymes, which enables precise control over the chirality of the product (enantiocontrol). nih.gov Enzymes can perform kinetic resolutions of racemic mixtures, where one enantiomer is selectively transformed, leaving the other enantiomer in high purity. researchgate.netnih.gov For the synthesis of (2S)-2-Methylhexanal, an enzyme could selectively oxidize (2S)-2-methylhexanol from a racemic alcohol mixture or selectively reduce a precursor to form the desired (S)-enantiomer.

Furthermore, many enzymes exhibit a degree of substrate versatility, accepting a range of structurally related molecules. For example, DERA enzymes have been found to accept various aldehydes as both donor and acceptor molecules in C-C bond formation reactions, showcasing their potential in producing novel compounds. rsc.org This versatility is crucial for developing biocatalytic routes to a wide array of chemicals. The development of synthetic biology programs allows for the creation of regio- and stereo-selective biotransformations, which are essential for manufacturing chiral molecules in the food, fragrance, and fine chemical industries. nih.gov

Asymmetric Organic Synthesis Methodologies

Asymmetric organic synthesis provides powerful, non-enzymatic routes to chiral molecules like (2S)-2-Methylhexanal. These methods rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, yielding a product with high enantiomeric excess. The catalytic asymmetric α-alkylation of aldehydes, which involves forming a new carbon-carbon bond at the carbon adjacent to the carbonyl group, is a direct and fundamental transformation for synthesizing α-branched chiral aldehydes. princeton.edumpg.de

Development of Chiral Catalysts and Ligands

The success of asymmetric synthesis hinges on the development of effective chiral catalysts and ligands. Significant progress has been made in several areas:

Organocatalysis: Small organic molecules, particularly chiral secondary amines like proline derivatives and imidazolidinones, have emerged as powerful catalysts. mdpi.com These catalysts react with aldehydes to form transient chiral enamines, which then react enantioselectively with electrophiles. mdpi.comprinceton.edu This activation mode has been central to the development of asymmetric α-functionalization of aldehydes. mdpi.com More recently, "chiral aldehyde catalysis" has been developed, where a chiral aldehyde itself serves as a catalyst to promote asymmetric transformations of other molecules, such as amino acids. nih.govacs.orgrsc.org

Metal Catalysis: Chiral complexes of transition metals (e.g., palladium, rhodium, copper, titanium) are widely used. researchgate.netacs.orgmdpi.com The metal center, coordinated to a specifically designed chiral ligand, creates a chiral environment that directs the approach of reactants. For example, a synergistic system using a chiral copper–N-heterocyclic carbene catalyst and a palladium–bisphosphine catalyst has been developed for the asymmetric synthesis of silyl-protected secondary alcohol derivatives from aldehydes. acs.org Similarly, chiral diol ligands like BINMOL have been used with titanium and zinc salts to facilitate the enantioselective addition of alkyl groups to aldehydes. mdpi.com

Diastereoselective and Enantioselective Reaction Strategies

Creating the stereocenter at the C2 position of 2-methylhexanal requires precise stereoselective reaction strategies. The catalytic asymmetric α-alkylation of aldehydes has historically been a challenging transformation. princeton.edumpg.de

Key modern strategies include:

Synergistic Catalysis: A highly effective modern approach involves the merger of multiple catalytic cycles. For instance, combining enamine organocatalysis with photoredox catalysis allows for the enantioselective α-alkylation of aldehydes using simple olefins or unactivated alkyl halides as coupling partners. princeton.eduacs.orgnih.gov In this process, the organocatalyst forms a chiral enamine, while the photoredox catalyst generates a radical from the alkylating agent, which then couples with the enamine in a highly stereocontrolled manner. nih.gov

Umpolung (Reversal of Polarity): Innovative strategies have been developed to reverse the normal reactivity of the aldehyde carbonyl group. One such method involves the catalytic formation of a chiral α-alkoxyalkyl anion from an aromatic aldehyde, which can then be used in asymmetric synthesis. acs.org This provides a novel pathway for constructing chiral alcohol derivatives.

Substrate-Controlled Diastereoselection: In molecules with existing stereocenters, diastereoselective reactions can be used to create new ones with a defined relationship to the original. For example, allene hydroboration followed by aldehyde allylboration is a powerful sequence for the diastereo- and enantioselective synthesis of 2-methyl-1,2-diols, which are structurally related to the target compound. nih.govnih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies for α-Chiral Aldehydes

| Strategy | Catalyst System | Key Intermediate | Advantages |

|---|---|---|---|

| Organocatalytic α-Alkylation | Chiral Secondary Amine (e.g., Imidazolidinone) | Chiral Enamine | Metal-free, operationally simple. |

| Synergistic Photoredox/Organo Catalysis | Chiral Amine + Photoredox Catalyst (e.g., Iridium complex) | Chiral Enamine + Alkyl Radical | Enables use of simple, unactivated olefins and alkyl halides. princeton.edu |

| Chiral Auxiliary Methods | Covalently attached chiral molecule (e.g., Evans auxiliary) | Chiral Enolate/Imine | High stereocontrol, well-established, reliable. |

| Metal-Catalyzed Alkylation | Chiral Ligand + Metal (e.g., Ti, Zn, Cu, Pd) | Chiral Metal Enolate or Organometallic Reagent | High turnover, broad substrate scope. acs.orgmdpi.com |

Metabolic Engineering and Synthetic Biology for Sustainable Bioproduction

Metabolic engineering and synthetic biology offer powerful tools to reprogram microorganisms into cellular factories for the sustainable production of chemicals like (2S)-2-Methylhexanal from renewable feedstocks. acs.orgnih.gov These approaches involve the rational design and construction of novel biological pathways and systems. mdpi.comyoutube.com By engineering the metabolism of model organisms such as Escherichia coli or Saccharomyces cerevisiae, it is possible to achieve de novo biosynthesis of target molecules. nih.gov

Key strategies in metabolic engineering for aldehyde production include:

Pathway Design and Implementation: Heterologous biosynthetic pathways are introduced into a host organism. For aldehydes, this can involve expressing enzymes like CARs to convert fatty acids (produced by the cell) into aldehydes. acs.org Aliphatic aldehydes can be produced from pathways that generate free fatty acids. acs.org

Increasing Precursor Supply: The productivity of a pathway is often limited by the availability of precursor metabolites. Engineering strategies focus on upregulating native pathways or introducing new ones to boost the supply of key building blocks like acyl-CoAs or specific amino acids. princeton.edu For example, heterologous mevalonate (MVA) pathways can be introduced into E. coli to increase the supply of isoprenoid precursors. princeton.edu

Minimizing Byproduct Formation and Product Degradation: A major challenge in microbial aldehyde production is the host cell's natural tendency to reduce aldehydes into their corresponding alcohols, catalyzed by endogenous dehydrogenases. acs.orgacs.org A critical engineering step is to identify and delete the genes encoding these reductases to allow for aldehyde accumulation. acs.org

Overcoming Toxicity: Aldehydes can be toxic to microbial hosts, which imposes a limit on achievable titers. acs.org Synthetic biology approaches can be used to design dynamic regulatory circuits that control the expression of pathway genes, balancing production with cell viability, or to engineer more robust host strains. youtube.com

The integration of these strategies allows for the development of optimized microbial strains capable of producing specific, high-value chiral chemicals in a sustainable and cost-effective manner. nih.gov

Table 3: Metabolic Engineering Strategies for Aldehyde Bioproduction

| Strategy | Objective | Example Action |

|---|---|---|

| Pathway Construction | Introduce the capacity to synthesize the target aldehyde. | Express a carboxylic acid reductase (CAR) gene from Nocardia sp. in E. coli. mdpi.com |

| Precursor Engineering | Increase the intracellular pool of the starting material for the pathway. | Overexpress fatty acid biosynthesis genes to increase acyl-CoA/acyl-ACP pools. acs.org |

| Cofactor Balancing | Ensure sufficient supply of reducing equivalents (e.g., NADPH) for reductive enzymes like CARs. | Engineer central metabolism to favor NADPH production. |

| Deletion of Competing Pathways | Prevent conversion of the desired aldehyde into byproducts. | Knock out endogenous alcohol dehydrogenase genes (e.g., yqhD in E. coli). acs.org |

| Dynamic Regulation | Control pathway gene expression to mitigate toxicity and metabolic burden. | Use biosensors to activate the production pathway only when the cell culture reaches a certain density. youtube.com |

Pathway Reconstruction and Optimization in Heterologous Hosts

The biotechnological production of (2S)-2-methylhexanal in well-characterized microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable alternative to chemical synthesis. This approach relies on the principles of metabolic engineering to construct and optimize biosynthetic pathways leading to the target molecule.

A key strategy for the microbial synthesis of branched-chain aldehydes like 2-methylhexanal is the utilization of the 2-keto acid pathway, which is central to amino acid biosynthesis. nih.gov By strategically introducing and overexpressing specific enzymes, the natural metabolic flux of the host organism can be redirected towards the production of the desired aldehyde.

The general reconstructed pathway for 2-methylalkanal biosynthesis initiates from a central metabolic precursor, typically a 2-keto acid. This precursor is then converted to the target aldehyde through a two-step enzymatic process involving a 2-keto acid decarboxylase and an aldehyde reductase. The stereoselectivity of the final product is determined by the specific enzymes employed in the pathway.

Pathway Construction:

A common approach involves the heterologous expression of a 2-keto-acid decarboxylase (KDC) and a carboxylic acid reductase (CAR) or an alcohol dehydrogenase (ADH). The pathway can be designed to start from L-isoleucine, an amino acid that provides the carbon backbone for 2-methylhexanal.

The key enzymatic steps in a reconstructed pathway could be:

Transamination of L-isoleucine: The native cellular machinery can convert L-isoleucine to its corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid.

Decarboxylation: A heterologously expressed 2-keto acid decarboxylase (KDC) catalyzes the decarboxylation of the α-keto acid to form an aldehyde intermediate. The choice of KDC is crucial for substrate specificity and efficiency.

Reduction: An alcohol dehydrogenase (ADH) or a carboxylic acid reductase (CAR) can then reduce the intermediate to (2S)-2-methylhexanal. The stereospecificity of this enzyme is critical for obtaining the desired (S)-enantiomer.

Optimization in Heterologous Hosts:

Once the pathway is constructed, several optimization strategies are employed to enhance the production titer and yield of (2S)-2-methylhexanal. These strategies include:

Enzyme Selection and Engineering: Screening for and engineering enzymes with high catalytic efficiency, substrate specificity, and desired stereoselectivity is paramount. For instance, different KDC and ADH enzymes from various microbial sources can be tested to identify the most effective combination.

Codon Optimization: The genes encoding the pathway enzymes are often codon-optimized for the specific heterologous host to ensure high levels of protein expression.

Promoter Engineering: Utilizing strong, inducible, or constitutive promoters to control the expression levels of the pathway genes allows for fine-tuning of the metabolic flux.

Elimination of Competing Pathways: Knocking out genes responsible for competing metabolic pathways that drain precursors or convert the product into undesired byproducts can significantly improve the yield of (2S)-2-methylhexanal. For example, deleting genes encoding native aldehyde reductases with broad substrate specificity can prevent the reduction of 2-methylhexanal to the corresponding alcohol. nih.gov

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors, such as NADPH for reductase enzymes, is crucial for optimal pathway function. This can be achieved by overexpressing genes involved in cofactor regeneration.

| Host Organism | Key Genes Expressed | Precursor | Titer (g/L) | Yield (%) | Reference |

| E. coli | 2-keto acid decarboxylase (kdcA), alcohol dehydrogenase (adh) | L-isoleucine | 0.5 - 1.5 | 60 - 75 | Fictional Data |

| S. cerevisiae | Branched-chain amino acid transaminase (BAT1), 2-keto acid decarboxylase (ARO10), alcohol dehydrogenase (ADH2) | Glucose | 0.8 - 2.0 | 55 - 70 | Fictional Data |

Table 1: Examples of Engineered Microbial Strains for Branched-Chain Aldehyde Production. This table presents hypothetical data based on typical results reported for the production of similar compounds, illustrating the potential of engineered E. coli and S. cerevisiae for producing branched-chain aldehydes.

Fermentation Process Development for Scalable Production

The successful laboratory-scale production of (2S)-2-methylhexanal through metabolic engineering must be followed by the development of a robust and scalable fermentation process to be industrially viable. Key challenges in the fermentation of volatile and often toxic aldehydes include product inhibition and loss due to volatility.

Fed-Batch Fermentation:

Key parameters to be optimized in a fed-batch process for (2S)-2-methylhexanal production include:

Feeding Strategy: The rate of substrate feeding needs to be carefully controlled to match the metabolic capacity of the production strain, avoiding both substrate limitation and accumulation.

Inducer Concentration: In systems using inducible promoters, the optimal concentration of the inducer and the timing of induction are critical for maximizing enzyme expression and product formation.

pH and Temperature: Maintaining optimal pH and temperature throughout the fermentation is crucial for cell growth and enzyme activity.

Dissolved Oxygen: For aerobic processes, ensuring adequate oxygen supply is essential for cell respiration and cofactor regeneration.

In Situ Product Recovery (ISPR):

Several ISPR methods can be considered for the recovery of a volatile compound like 2-methylhexanal:

Gas Stripping: An inert gas is passed through the fermentation broth, stripping the volatile product, which is then condensed and collected.

Pervaporation: A semi-permeable membrane allows the selective passage of the volatile product from the liquid phase to a vapor phase, from which it can be recovered.

Liquid-Liquid Extraction: An immiscible organic solvent is used to extract the product from the fermentation broth. The choice of solvent is critical to ensure biocompatibility with the microbial cells.

| Fermentation Parameter | Optimized Value | Impact on Production |

| Temperature (°C) | 30 - 37 | Affects enzyme activity and cell growth |

| pH | 6.5 - 7.5 | Influences enzyme stability and cell viability |

| Dissolved Oxygen (%) | 20 - 40 | Essential for aerobic metabolism and cofactor regeneration |

| Feeding Rate (g/L/h) | 5 - 15 | Controls growth rate and prevents byproduct formation |

| ISPR Method | Gas Stripping | Reduces product toxicity and improves yield |

Table 2: Key Fermentation Parameters for Scalable (2S)-2-Methylhexanal Production. This table outlines critical parameters and their typical ranges for optimizing the fermentation process for the production of a volatile aldehyde.

The integration of a well-designed fed-batch strategy with an efficient ISPR technique is crucial for developing a commercially viable and scalable fermentation process for the production of (2S)-2-methylhexanal.

Metabolic Transformations and Environmental Fate of 2s 2 Methylhexanal

Enzymatic Biotransformation Pathways in Organisms

In organisms, (2S)-2-methylhexanal undergoes a series of enzymatic reactions aimed at detoxification and elimination. These biotransformation pathways can be broadly categorized into oxidative and reductive conversions and conjugation reactions.

The primary metabolic routes for (2S)-2-methylhexanal involve its oxidation to a carboxylic acid or its reduction to an alcohol. These transformations are catalyzed by broad-specificity enzymes that act on a variety of aldehydes.

Oxidative Conversion: The aldehyde functional group of (2S)-2-methylhexanal is susceptible to oxidation to a carboxylic acid, forming (2S)-2-methylhexanoic acid. This reaction is primarily catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes. While specific studies on (2S)-2-methylhexanal are limited, the oxidation of similar branched-chain aldehydes is a well-established metabolic pathway in various organisms, including mammals and microorganisms. The resulting carboxylic acid is generally more water-soluble and can be further metabolized or excreted.

Reductive Conversion: Alternatively, the carbonyl group of (2S)-2-methylhexanal can be reduced to a primary alcohol, yielding (2S)-2-methylhexanol. This conversion is carried out by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), which utilize NADH or NADPH as cofactors. The resulting alcohol can then undergo further conjugation or oxidation.

| Transformation | Product | Enzyme Family | Cofactor |

| Oxidation | (2S)-2-Methylhexanoic acid | Aldehyde Dehydrogenase (ALDH) | NAD(P)+ |

| Reduction | (2S)-2-Methylhexanol | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | NAD(P)H |

Conjugation reactions represent a critical detoxification pathway by increasing the water solubility of xenobiotics, thereby facilitating their excretion. For (2S)-2-methylhexanal, the primary conjugation reaction involves glutathione.

Glutathione Conjugation: The electrophilic nature of the aldehyde carbon makes it a target for nucleophilic attack by the thiol group of glutathione (GSH). This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in the formation of a glutathione conjugate. This conjugate is significantly more polar and can be further processed through the mercapturic acid pathway for eventual elimination in the urine.

| Conjugation Moiety | Enzyme Family | Resulting Conjugate |

| Glutathione (GSH) | Glutathione S-Transferase (GST) | S-(1-hydroxy-2-methylhexyl)glutathione |

Microbial Degradation and Assimilation

Microorganisms play a crucial role in the environmental breakdown of organic compounds, including branched-chain aldehydes like (2S)-2-methylhexanal. Various bacteria and fungi possess the enzymatic machinery to utilize such compounds as a source of carbon and energy.

Bacteria from genera such as Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of aliphatic and aromatic hydrocarbons. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govasm.orgbohrium.com These bacteria can metabolize branched-chain alkanes, which can be precursors to branched-chain aldehydes. The degradation pathway often initiates with the oxidation of the aldehyde to the corresponding carboxylic acid by an aldehyde dehydrogenase. nih.gov This carboxylic acid can then enter central metabolic pathways, such as the beta-oxidation pathway, to be completely mineralized to carbon dioxide and water.

Fungi, particularly from the genus Aspergillus, have also been shown to metabolize aldehydes. nih.govnih.govresearchgate.netmdpi.comresearchgate.net While the specific pathways for (2S)-2-methylhexanal have not been fully elucidated, studies on similar aldehydes like hexanal (B45976) indicate that fungi can disrupt their cellular processes, suggesting metabolic interaction. nih.govnih.govresearchgate.netresearchgate.net Fungal degradation may involve initial oxidation or reduction reactions similar to those in other organisms, followed by assimilation into fungal biomass or complete degradation.

| Microbial Genus | Known Degradation Capabilities | Potential Initial Reaction |

| Pseudomonas | Branched-chain amino acids and keto acids | Oxidation to carboxylic acid |

| Rhodococcus | Aliphatic and branched-chain alkanes | Oxidation to carboxylic acid |

| Aspergillus | Aldehydes (e.g., hexanal) | Oxidation or Reduction |

Abiotic Degradation Pathways in Environmental Compartments

In addition to biological transformations, (2S)-2-methylhexanal is subject to abiotic degradation in the environment, primarily through photochemical reactions in the atmosphere.

Photodegradation: In the troposphere, aliphatic aldehydes are primarily removed through photolysis (degradation by sunlight) and reaction with hydroxyl (•OH) radicals. researchgate.netresearchgate.netcopernicus.org The atmospheric lifetime of C4-C7 saturated aldehydes is relatively short, often on the order of hours. researchgate.net The photolysis of hexanal, a structurally similar compound, is known to produce various smaller volatile organic compounds and carbon monoxide. researchgate.net Similarly, the reaction of branched-chain aldehydes with •OH radicals initiates a series of oxidation reactions that lead to the formation of smaller, more oxygenated products and ultimately to CO2.

Hydrolysis: Saturated aldehydes, such as (2S)-2-methylhexanal, are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The addition of water to the aldehyde group to form a geminal diol is a reversible process that does not lead to the breakdown of the carbon skeleton. msu.educhemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound.

| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Significance |

| Photolysis | Atmosphere | UV radiation | Major degradation pathway |

| Oxidation by •OH radicals | Atmosphere | Hydroxyl radicals | Major degradation pathway |

| Hydrolysis | Water, Soil | Water | Insignificant pathway |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.